molecular formula C13H11ClO2 B8693672 4-[(4-chlorophenoxy)methyl]Phenol

4-[(4-chlorophenoxy)methyl]Phenol

Cat. No.: B8693672
M. Wt: 234.68 g/mol
InChI Key: LPRAPLVGBRPSAZ-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenoxy)methyl]phenol (proposed IUPAC name) is a phenolic derivative featuring a methylene-bridged 4-chlorophenoxy group attached to a phenol ring. These compounds are characterized by aryl ether or substituted phenoxy linkages, often synthesized for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

4-[(4-chlorophenoxy)methyl]phenol

InChI

InChI=1S/C13H11ClO2/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8,15H,9H2

InChI Key

LPRAPLVGBRPSAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-chlorophenoxy)methyl]Phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of p-chlorophenol with formaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions often include moderate temperatures and controlled pH levels to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-chlorophenoxy)methyl]Phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenoxy)methyl]Phenol involves its interaction with cellular components. The compound exerts its effects through the following pathways:

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight Substituents/Backbone Key Features
This compound* C₁₃H₁₁ClO₂ 234.68 Phenol + (4-Cl-phenoxy)methyl Methylene bridge enhances lipophilicity
4-(4-Chlorophenoxy)phenol C₁₂H₉ClO₂ 220.65 Phenol + 4-Cl-phenoxy (direct ether) Direct aryl ether linkage
4-(4-Chloro-3-methylphenoxy)phenol C₁₃H₁₁ClO₂ 234.68 Phenol + 4-Cl-3-Me-phenoxy Methyl group on chlorophenyl ring
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol C₉H₆ClN₂O₂S 258.68 Oxadiazole + (4-Cl-phenoxy)methyl Heterocyclic core with antibacterial activity
Compound 25 (amino alcohol) C₂₃H₂₃Cl₂NO₂ 440.34 Amino alcohol + (4-Cl-phenoxy)methyl AMPK activation potential

*Theoretical properties inferred from structural analogs.

Key Observations :

  • Lipophilicity: The methylene bridge in this compound likely increases logP compared to 4-(4-chlorophenoxy)phenol due to the additional CH₂ group.
  • Steric Effects: Substituents like the 3-methyl group in 4-(4-chloro-3-methylphenoxy)phenol may hinder rotational freedom or receptor binding compared to unsubstituted analogs.

Key Insights :

  • The (4-chlorophenoxy)methyl moiety enhances bioactivity when incorporated into heterocycles (e.g., oxadiazoles) or amino alcohols .
  • Piperidine derivatives (e.g., Compound 93) demonstrate dose-dependent antihypertensive effects, suggesting a role for chlorophenoxy groups in cardiovascular drug design .

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